trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 735274-94-9
Cat. No.: VC2281492
Molecular Formula: C15H17FO3
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735274-94-9 |
|---|---|
| Molecular Formula | C15H17FO3 |
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 |
| Standard InChI Key | ZNZUKXMBGNTLNW-WDEREUQCSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2F)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is precisely identified through various chemical identifiers and nomenclature systems. The compound's identification parameters are summarized in Table 1.
Table 1: Chemical Identifiers of Trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Registry Number | 735274-94-9 |
| Molecular Formula | C15H17FO3 |
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| PubChem Compound ID | 24722536 |
| Standard InChI | InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 |
| Standard InChIKey | ZNZUKXMBGNTLNW-WDEREUQCSA-N |
| Isomeric SMILES | C1CCC@HC(=O)O |
Chemical Reactivity
Trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits chemical reactivity characteristic of carboxylic acids while also demonstrating unique reactivity patterns due to its fluorinated phenyl group and complex structure.
The carboxylic acid group can participate in typical reactions including:
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Esterification reactions with alcohols to form esters
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Amidation reactions with amines to form amides
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Reduction reactions to form alcohols
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Salt formation with bases
The presence of the fluorine atom in the phenyl ring enhances its reactivity in certain reactions, particularly those involving electrophilic aromatic substitution. The fluorine's strong electronegativity creates an electron-withdrawing effect that can direct the regioselectivity of such reactions.
The ketone group in the oxoethyl chain introduces additional reactivity, allowing for reactions such as reduction to a secondary alcohol or nucleophilic addition. These reactive sites make the compound a versatile intermediate in the synthesis of more complex structures.
Applications
Research Applications
In scientific research, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves primarily as a building block for the synthesis of more complex molecules. Its well-defined stereochemistry and multiple functional groups make it valuable in the development of stereochemically pure compounds with potential biological activity.
The compound is also used as a chemical probe to study enzyme activities and metabolic pathways. Its fluorine component is particularly useful in such applications, as fluorine substitution often enhances the metabolic stability of compounds while minimally affecting their shape and size.
Medicinal Chemistry Applications
In medicinal chemistry, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and its derivatives are studied for their potential therapeutic properties. The compound's structure allows for interaction with various biological targets, including enzymes and receptors.
The presence of fluorine is especially significant in drug design, as fluorinated compounds often demonstrate improved pharmacokinetic properties, enhanced binding affinity to target proteins, and increased metabolic stability compared to their non-fluorinated counterparts.
Potential therapeutic areas for compounds derived from this structure might include:
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Anti-inflammatory agents
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Enzyme inhibitors
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Receptor modulators for neurological disorders
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Metabolic disease treatments
Industrial Applications
In the industrial sector, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
The compound may serve as an intermediate in the synthesis of polymers, surfactants, and other industrial chemicals. Its defined stereochemistry can be exploited in processes where stereochemical control is critical for product performance.
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid in biological systems depends on its specific application and the biological targets with which it interacts. As a research tool or potential pharmaceutical precursor, it may function through various mechanisms:
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Enzyme inhibition: The compound may bind to enzyme active sites, either competitively or non-competitively, inhibiting enzyme function
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Receptor modulation: It may interact with cell surface or nuclear receptors, influencing signaling pathways
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Metabolic modulation: The compound might interfere with metabolic processes, either through direct enzyme interaction or by affecting substrate availability
The fluorine atom plays a crucial role in these interactions, as it can form hydrogen bonds and influence the electronic distribution within the molecule, affecting binding affinity to biological targets.
Analytical Techniques
Several analytical techniques are employed to confirm the structural integrity, purity, and properties of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of the compound. Both proton (1H) and carbon (13C) NMR can provide detailed information about the carbon framework, while 19F NMR can specifically analyze the fluorine environment. The trans configuration of the substituents on the cyclohexane ring can be confirmed through coupling constant analysis in the 1H NMR spectrum.
Infrared (IR) spectroscopy can identify key functional groups, including the carboxylic acid (characteristic O-H stretch around 3000-2500 cm-1 and C=O stretch around 1700 cm-1) and the ketone (C=O stretch around 1720 cm-1).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound and to separate it from structurally similar compounds. These techniques are particularly useful for quality control in synthetic applications.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and helping to elucidate its structure.
Comparison with Similar Compounds
Trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid belongs to a family of structurally related compounds that differ in the substitution pattern of the phenyl ring, the stereochemistry of the cyclohexane substituents, or the nature of the carbocyclic ring.
Notable structural analogs include:
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Cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: This compound has the same molecular formula but differs in stereochemistry, with both substituents on the same side of the cyclohexane ring plane.
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Trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: This analog has a methoxy group instead of fluorine at position 2 of the phenyl ring .
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Trans-4-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: In this compound, the fluorine is at position 3 of the phenyl ring, and the substitution on the cyclohexane is at position 4 instead of position 2 .
The differences in structure among these compounds result in variations in their chemical reactivity, physical properties, and biological activities. For example, the position of the fluorine atom significantly influences the electronic distribution in the phenyl ring, affecting its reactivity in electrophilic aromatic substitution reactions.
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